Cas no 2034419-38-8 (2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide)

2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a heterocyclic compound featuring a triazolopyridine core substituted with a trifluoromethyl group and an acetamide-linked pyrrole moiety. This structure confers potential bioactivity, particularly in pharmaceutical and agrochemical applications, due to the synergistic effects of the electron-withdrawing trifluoromethyl group and the nitrogen-rich heterocycles. The compound's well-defined molecular architecture enhances binding affinity and metabolic stability, making it a promising candidate for further research in drug discovery. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. High purity and consistent batch-to-batch reproducibility ensure reliability for experimental use.
2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide structure
2034419-38-8 structure
Product Name:2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide
CAS No:2034419-38-8
MF:C14H12F3N5O
MW:323.2732
CID:5349534
Update Time:2025-05-20

2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-pyrrol-1-yl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
    • 2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
    • 2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide
    • Inchi: 1S/C14H12F3N5O/c15-14(16,17)10-4-3-7-22-11(19-20-13(10)22)8-18-12(23)9-21-5-1-2-6-21/h1-7H,8-9H2,(H,18,23)
    • InChI Key: SETQLYKYYIBHKG-UHFFFAOYSA-N
    • SMILES: FC(C1=C([H])C([H])=C([H])N2C1=NN=C2C([H])([H])N([H])C(C([H])([H])N1C([H])=C([H])C([H])=C1[H])=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 427
  • XLogP3: 1.8
  • Topological Polar Surface Area: 64.2

2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide Pricemore >>

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2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide Related Literature

Additional information on 2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide

2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide: A Comprehensive Overview

The compound 2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide (CAS No. 2034419-38-8) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structural features, which include a pyrrole ring, a triazolopyridine moiety, and an acetamide group. The integration of these functional groups imparts the molecule with distinct chemical and biological properties.

Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules. The synthesis of 2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide involves multi-step processes that leverage modern catalytic techniques and advanced purification methods. Researchers have demonstrated that the molecule can be synthesized via a combination of coupling reactions and cyclization steps, ensuring high yield and purity.

The structural complexity of this compound makes it an attractive candidate for various applications. In the pharmaceutical industry, the presence of the pyrrole ring and triazolopyridine moiety suggests potential interactions with biological targets such as enzymes or receptors. Recent studies have explored the antimicrobial properties of similar compounds, indicating that this molecule could be a promising lead for developing new antibiotics or antiviral agents.

In addition to its biological applications, 2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide has shown promise in materials science. Its ability to form stable complexes with metal ions has been highlighted in recent research, suggesting its potential use in catalysis or as a building block for advanced materials. The trifluoromethyl group further enhances its stability under harsh conditions.

The environmental impact of this compound is another critical area of study. Researchers have investigated its biodegradability and toxicity profiles under various conditions. Preliminary findings indicate that the molecule exhibits low toxicity to aquatic organisms, which aligns with current global efforts to develop eco-friendly chemical compounds.

Looking ahead, the versatility of 2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide presents numerous opportunities for further exploration. Its unique structure offers a platform for modifying functional groups to tailor its properties for specific applications. Collaborative efforts between chemists and biologists are expected to unlock new insights into its potential uses in drug discovery and material science.

In conclusion, 2-(1H-pyrrol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide (CAS No. 2034419-38-) represents a cutting-edge compound with diverse applications across multiple disciplines. Its synthesis methodology and biological/chemical properties underscore its significance in contemporary research. As scientific understanding continues to evolve, this compound is poised to play a pivotal role in advancing both academic and industrial pursuits.

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